molecular formula C36H42ClN3O4 B13063525 LumiprobeNHS-Cy5

LumiprobeNHS-Cy5

Cat. No.: B13063525
M. Wt: 616.2 g/mol
InChI Key: WYDRTLYIBJFWFL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lumiprobe NHS-Cy5 involves the reaction of Cyanine5 with N-Hydroxysuccinimide (NHS) to form the NHS ester. The reaction typically requires a small amount of organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the labeling reactions .

Industrial Production Methods

In industrial settings, the production of Lumiprobe NHS-Cy5 follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including pH and temperature, to ensure high yield and purity of the final product. The optimal pH for the reaction is between 8.3 and 8.5 .

Chemical Reactions Analysis

Types of Reactions

Lumiprobe NHS-Cy5 primarily undergoes substitution reactions where the NHS ester reacts with amino groups in biomolecules. The reaction is pH-dependent, with optimal modification occurring at a pH of 8.3-8.5 .

Common Reagents and Conditions

The common reagents used in the reactions involving Lumiprobe NHS-Cy5 include DMF, DMSO, and buffers with a pH of 8.3-8.5. The reaction conditions must be carefully controlled to prevent hydrolysis of the NHS ester, which can decrease the yield of the modified molecule .

Major Products

The major products formed from the reactions of Lumiprobe NHS-Cy5 are labeled peptides, proteins, and oligonucleotides. These labeled biomolecules are used in various applications, including fluorescence microscopy and imaging .

Scientific Research Applications

Fluorescence Microscopy

Lumiprobe NHS-Cy5 is extensively used in fluorescence microscopy for visualizing cellular components. Its intense fluorescence allows for the detection of low-abundance targets within cells. Studies have shown that Cy5-labeled DNA can be effectively used to monitor cellular processes in real-time .

Flow Cytometry

In flow cytometry, Lumiprobe NHS-Cy5 serves as a fluorescent marker for analyzing cell populations. Its high quantum yield enables the detection of multiple parameters simultaneously, enhancing the capability of multiplex assays .

In Situ Hybridization

The dye is also employed in in situ hybridization techniques to visualize specific nucleic acid sequences within fixed tissues or cells. The strong fluorescence signal facilitates the localization of RNA or DNA targets, providing insights into gene expression patterns .

Single-Molecule Studies

Lumiprobe NHS-Cy5 is particularly useful in single-molecule fluorescence resonance energy transfer (FRET) experiments. The dye's properties allow researchers to determine distances between biomolecules at the nanoscale, which is critical for understanding molecular interactions and conformational changes .

Comparative Data Table

The following table summarizes the spectral properties and key features of Lumiprobe NHS-Cy5 compared to other commonly used fluorescent dyes:

DyeExcitation Max (nm)Emission Max (nm)Quantum YieldApplications
Lumiprobe NHS-Cy56466620.2Microscopy, Flow Cytometry
Cy35505700.3Microscopy
Alexa Fluor 6476506680.4Flow Cytometry

Enhanced Fluorescence in Silver Nanostructures

A study demonstrated that Cy5-labeled DNA tethered to silver island films exhibited significantly enhanced fluorescence compared to those on glass substrates. This enhancement was attributed to surface plasmon resonance effects, allowing for improved detection sensitivity in single-molecule experiments .

Structural Studies Using NMR

Research utilizing NMR spectroscopy revealed that Lumiprobe NHS-Cy5 attached to double-stranded DNA predominantly stacks at the duplex end, mimicking an additional base pair. This structural insight is crucial for optimizing FRET experiments where accurate distance measurements are necessary .

Mechanism of Action

The mechanism of action of Lumiprobe NHS-Cy5 involves the formation of a covalent bond between the NHS ester and the amino groups in biomolecules. This reaction results in the stable labeling of the target molecule, allowing for its detection and analysis using fluorescence-based techniques. The molecular targets include peptides, proteins, and oligonucleotides, and the pathways involved are primarily those related to fluorescence labeling and detection .

Comparison with Similar Compounds

Lumiprobe NHS-Cy5 can be compared with other similar compounds such as:

Lumiprobe NHS-Cy5 is unique due to its cost-efficiency and compatibility with various instrumentation, making it an ideal choice for many research and industrial applications .

Q & A

Basic Research Questions

Q. What are the critical parameters for conjugating Lumiprobe NHS-Cy5 to biomolecules in vitro?

  • NHS esters react with primary amines at pH 7.5–9.0. Key considerations:

  • Buffer compatibility: Avoid amine-containing buffers (e.g., Tris, glycine) to prevent competition .
  • Molar ratio: Start with 5–10-fold molar excess of NHS-Cy5 over target biomolecules .
  • Purification: Use size-exclusion chromatography or dialysis to remove unreacted dye.
    • Document reaction conditions (time, temperature) to ensure reproducibility .

Q. How can researchers confirm successful NHS-Cy5 conjugation to proteins?

  • Spectrophotometry: Calculate dye-to-protein ratio (Cy5 ε~250,000 M⁻¹cm⁻¹ at 650 nm; protein A280 absorbance).
  • Gel electrophoresis: Visualize fluorescence shift post-labeling .
  • Mass spectrometry: Confirm molecular weight increase (~767 Da for Cy5) .

Advanced Research Questions

Q. What strategies mitigate NHS-Cy5 photobleaching in live-cell imaging?

  • Mounting media: Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce radical formation .
  • Excitation intensity: Minimize laser power and use time-lapse intervals to limit exposure .
  • Controls: Include unlabeled samples to distinguish photobleaching from biological effects .

Q. How should researchers optimize NHS-Cy5 labeling for low-abundance targets in complex cellular environments?

  • Signal amplification: Pair with streptavidin-biotin systems or antibody-mediated detection .
  • Background reduction: Pre-block samples with BSA or serum to minimize non-specific binding .
  • Quantitative validation: Compare fluorescence intensity against known standards .

Q. What statistical methods address variability in NHS-Cy5 fluorescence intensity across experimental replicates?

  • Normalize data to internal controls (e.g., housekeeping protein conjugates).
  • Apply false discovery rate (FDR) correction for multiple comparisons in high-content imaging .
  • Report coefficient of variation (CV) to quantify technical variability .

Q. Data Contradiction & Troubleshooting

Q. How to resolve discrepancies between NHS-Cy5 signal in fixed vs. live-cell imaging?

  • Fixation artifacts: Methanol fixation may quench fluorescence; test paraformaldehyde concentrations .
  • pH sensitivity: Ensure post-fixation buffers maintain pH >7 to prevent dye protonation .
  • Dynamic processes: Live-cell imaging captures real-time changes absent in fixed samples .

Q. What experimental designs reconcile inconsistent in vitro vs. in vivo labeling efficiencies?

  • Environmental factors: Test labeling in physiological pH/temperature conditions .
  • Accessibility: Use cell-penetrating peptides or membrane permeabilization for intracellular targets .
  • Validation: Correlate in vitro efficiency with in vivo fluorescence via Western blot .

Q. Methodological Validation & Reproducibility

Q. What protocols ensure reproducibility of NHS-Cy5-based co-localization studies?

  • Spectral unmixing: Use narrowband filters to separate Cy5 emission from overlapping fluorophores .
  • Single-label controls: Confirm absence of cross-talk between channels .
  • Quantitative thresholds: Define co-localization using Pearson’s correlation coefficient (>0.5) .

Q. How to document NHS-Cy5 experiments for cross-lab replication?

  • Reagent metadata: Record dye lot numbers, storage conditions (-20°C, desiccated), and reconstitution dates .
  • Instrument settings: Specify excitation/emission wavelengths, detector gain, and exposure times .
  • Data repositories: Share raw fluorescence images and analysis scripts via public platforms (e.g., Zenodo) .

Q. Ethical & Reporting Standards

Q. What ethical guidelines apply when using NHS-Cy5 in human-derived samples?

  • Obtain IRB approval for studies involving patient tissues or clinical data .
  • Anonymize metadata and adhere to GDPR/hipaa compliance for shared datasets .
  • Disclose potential conflicts (e.g., Lumiprobe sponsorship) in publications .

Table 1: Key Variables in NHS-Cy5 Experimental Design

VariableOptimal RangeImpact on ResultsControl Strategy
Reaction pH8.0–8.5Conjugation efficiencyUse HEPES or carbonate buffers
Dye-to-protein ratio5:1–10:1Signal-to-noise ratioSpectrophotometric validation
Imaging exposure time<200 ms (live cells)Photobleaching riskTime-lapse optimization

Properties

Molecular Formula

C36H42ClN3O4

Molecular Weight

616.2 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;chloride

InChI

InChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1

InChI Key

WYDRTLYIBJFWFL-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]

Origin of Product

United States

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